molecular formula C9H9FO3 B13706298 Methyl 5-fluoro-3-hydroxy-2-methylbenzoate

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate

Katalognummer: B13706298
Molekulargewicht: 184.16 g/mol
InChI-Schlüssel: GGDSIQSMQPTJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate is a fluorinated aromatic ester with the molecular formula C9H9FO3. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoate core. It is a versatile chemical that finds applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-hydroxy-2-methylbenzoate typically involves the esterification of 5-fluoro-3-hydroxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 5-fluoro-3-oxo-2-methylbenzoic acid.

    Reduction: Formation of 5-fluoro-3-hydroxy-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-fluoro-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-fluoro-2-hydroxybenzoate
  • Methyl 3-hydroxy-2-methylbenzoate
  • Methyl 5-fluoro-3-methoxy-2-methylbenzoate

Uniqueness

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzoate core. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H9FO3

Molekulargewicht

184.16 g/mol

IUPAC-Name

methyl 5-fluoro-3-hydroxy-2-methylbenzoate

InChI

InChI=1S/C9H9FO3/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4,11H,1-2H3

InChI-Schlüssel

GGDSIQSMQPTJQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1O)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.